Product packaging for 2-Ethoxy-5-methylaniline(Cat. No.:CAS No. 6331-70-0)

2-Ethoxy-5-methylaniline

Cat. No.: B1293610
CAS No.: 6331-70-0
M. Wt: 151.21 g/mol
InChI Key: GYFZMCLUPHXUDV-UHFFFAOYSA-N
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Description

Historical Context and Early Research on 2-Ethoxy-5-methylaniline

Early research on this compound was heavily influenced by the expansion of the chemical industry, particularly in the area of synthetic dyes. Its utility as a diazo component in the synthesis of azo dyes is a prominent feature of its historical application. A notable example from the early 1980s includes its use as a precursor for creating reactive yellow dyes. google.com In this context, this compound would undergo diazotization and then be coupled with other aromatic compounds to produce dyes with specific color properties and functionalities suitable for textiles like cotton. google.com

The synthesis of the compound itself was also a subject of study. One documented method involves the reduction of a precursor, 1-ethoxy-4-methyl-2-nitro-benzene. echemi.com This reaction, using a palladium-carbon catalyst under a hydrogen atmosphere in a solvent such as anhydrous tetrahydrofuran, demonstrates a standard chemical transformation technique to produce this compound with a high yield. echemi.com These foundational synthesis and application studies established its role as a reliable chemical intermediate.

Current Significance and Emerging Research Avenues for this compound

The contemporary significance of this compound continues to be centered on its role as a versatile building block. biosynth.com Its structure is valuable in the synthesis of specialized chemicals for various industries. Current research leverages this compound as a starting material or intermediate in the production of pharmaceuticals and polymers. ontosight.ai

In medicinal chemistry, aniline (B41778) derivatives are crucial scaffolds for developing new therapeutic agents. While specific research on this compound as a final drug product is not prominent, its structural motifs are relevant. For instance, related aniline structures are investigated for their potential as kinase inhibitors, which are important in cancer therapy research. scielo.org.za The presence of the ethoxy and methyl groups on the aniline ring can be strategically utilized to modify the electronic and steric properties of target molecules, potentially influencing their biological activity.

Emerging research also points towards its use in polymer chemistry and materials science. ontosight.ai The amine group allows it to participate in polymerization reactions, suggesting its potential incorporation into novel polymers with specific electronic or physical properties. ontosight.ai

Interdisciplinary Relevance of this compound Studies

The study and application of this compound have relevance across multiple scientific disciplines, underscoring its versatility.

Dye and Pigment Chemistry: As a classic intermediate, it remains relevant in the design of new colorants. Its historical use in creating azo dyes for textiles is a prime example of its application in industrial and materials chemistry. ontosight.aigoogle.com

Pharmaceutical Synthesis: The compound serves as a precursor in the multi-step synthesis of complex organic molecules investigated for medicinal purposes. ontosight.aibiosynth.com Aniline derivatives are integral to the structure of many active pharmaceutical ingredients, and this compound provides a specific substitution pattern for researchers to explore in drug discovery.

Polymer Science: The reactivity of its amino group makes it a candidate for creating new polymers. ontosight.ai Research in this area could lead to the development of materials with tailored properties for various applications.

Organic Synthesis: In a broader sense, this compound is a tool for organic chemists. It is used to introduce a specific substituted phenyl group into a larger molecule, enabling the systematic construction of complex chemical architectures. echemi.com

Table 2: Summary of Research Applications

Field of Study Role of this compound
Dye Chemistry Intermediate for azo dyes ontosight.aigoogle.com
Pharmaceuticals Building block for complex molecules ontosight.aibiosynth.com
Polymer Chemistry Potential monomer in polymerization reactions ontosight.ai

| Organic Synthesis | Versatile chemical precursor echemi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1293610 2-Ethoxy-5-methylaniline CAS No. 6331-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-methylaniline
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InChI

InChI=1S/C9H13NO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3
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InChI Key

GYFZMCLUPHXUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO
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DSSTOX Substance ID

DTXSID50979419
Record name 2-Ethoxy-5-methylaniline
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Molecular Weight

151.21 g/mol
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CAS No.

6331-70-0
Record name 2-Ethoxy-5-methylaniline
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Record name 2-Ethoxy-5-methylaniline
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Record name 2-Ethoxy-5-methylaniline
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Synthetic Methodologies and Reaction Pathways of 2 Ethoxy 5 Methylaniline

Established Synthetic Routes to 2-Ethoxy-5-methylaniline

Traditional synthesis of substituted anilines like this compound typically relies on foundational reactions in organic chemistry. A common conceptual pathway involves the nitration of a corresponding substituted benzene (B151609) ring, followed by the reduction of the nitro group to an amine. For this compound, this would conceptually start from 1-ethoxy-4-methylbenzene (4-ethylanisole).

Conceptual Synthetic Pathway:

Nitration: Electrophilic aromatic substitution of 1-ethoxy-4-methylbenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the aromatic ring. The directing effects of the ethoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups would lead to the formation of 2-nitro-1-ethoxy-4-methylbenzene.

Reduction: The resulting nitro compound is then reduced to the corresponding amine. Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst).

Diazotization is a pivotal process in aromatic chemistry, typically involving the conversion of a primary aromatic amine into a diazonium salt. These salts are highly versatile intermediates that can be transformed into a wide array of functional groups. While diazotization is a reaction of this compound, it is also integral to synthetic routes involving its precursors.

Aromatic amines are treated with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid. scirp.org The resulting diazonium salt of this compound can then undergo various substitution reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce different functionalities onto the aromatic ring, replacing the amino group.

The stability and reactivity of diazonium salts can be influenced by the reaction medium. For instance, diazotization in strongly acidic media is a method employed for weakly basic aromatic amines. researchgate.net Furthermore, the choice of solvent can impact the outcome; diazotization in ethylene (B1197577) glycol ethers in the presence of isoamyl nitrite and hydrogen chloride can lead to solvolysis products. researchgate.net

Green chemistry approaches have been developed for diazotization, such as using solid-supported reagents or performing the reaction under solvent-free conditions by grinding, which can avoid the use of bulk inorganic acids. icrc.ac.ir One novel method involves using methyl nitrite, prepared from sodium nitrite, methanol (B129727), and hydrochloric acid, as the diazotizing agent. scirp.org Another approach utilizes nitrogen monoxide (NO) and nitrogen dioxide (NO₂) for the diazotization of various anilines, which can be part of a denitrification strategy. acs.org

The mechanism for the synthesis of this compound via the nitration-reduction pathway involves two key stages:

Electrophilic Aromatic Substitution (Nitration): Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), a powerful electrophile. The electron-rich aromatic ring of 1-ethoxy-4-methylbenzene acts as a nucleophile, attacking the nitronium ion. The ethoxy and methyl groups direct the substitution to the ortho position relative to the ethoxy group. A resonance-stabilized carbocation (arenium ion) is formed, which then loses a proton to regenerate the aromaticity, resulting in 2-nitro-1-ethoxy-4-methylbenzene.

Reduction of the Nitro Group: The mechanism of reduction depends on the reagents used.

With Metal and Acid (e.g., Fe/HCl): This involves a series of single-electron transfers from the metal surface to the nitro group. The oxygen atoms of the nitro group are sequentially protonated by the acid and removed as water, leading through nitroso and hydroxylamine (B1172632) intermediates to the final primary amine.

With Catalytic Hydrogenation (e.g., H₂/Pd-C): The nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group to the amino group on the catalyst surface.

The diazotization mechanism itself begins with the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺). The nucleophilic amino group of the aniline (B41778) attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, a diazohydroxide is formed, which is then protonated and loses water to yield the final diazonium ion. google.comgoogle.com

Novel and Green Synthesis Approaches for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For aniline synthesis, this includes solvent-free reactions and the use of less hazardous reagents.

One green approach relevant to diazotization, a key reaction of anilines, involves solid-state reactions. For example, the diazotization and subsequent azo coupling of aniline derivatives can be achieved by grinding the amine with sodium nitrite and p-toluenesulfonic acid, completely avoiding the use of liquid inorganic acids and solvents. icrc.ac.ir This method offers high efficiency and reduces waste.

Another innovative technique is the use of methyl nitrite gas for diazotization, which can be bubbled through a solution of the aniline precursor. scirp.org This method avoids the direct use of nitrous acid.

Catalytic Systems in this compound Synthesis

Catalysis is central to many synthetic routes for anilines and their derivatives. In the context of this compound synthesis, catalysts are crucial for both the reduction of the nitro precursor and for potential alternative synthetic strategies.

Hydrogenation Catalysts: As mentioned, palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective heterogeneous catalysts for the reduction of nitroarenes to anilines using molecular hydrogen.

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, where a hydrogen-donor molecule (e.g., hydrazine, cyclohexene, formic acid) is used with a catalyst like Pd/C or Raney Ni.

Ortho-Alkylation Catalysts: While not a direct synthesis of the title compound, related technologies for producing substituted anilines utilize specific catalysts. For instance, the ortho-alkylation of anilines or toluidines with olefins (like ethene) to produce compounds such as 2-methyl-6-ethylaniline is catalyzed by systems like triethyl aluminum at high temperature and pressure. google.com Other catalysts for this type of transformation include aluminum anilide systems. google.com These catalytic systems are designed for selective C-C bond formation on the aromatic ring.

Derivatization and Functionalization Strategies of this compound

The aromatic ring and the amino group of this compound are both sites for further chemical modification, allowing it to serve as a building block for more complex molecules.

The primary amino group (-NH₂) is a versatile functional handle for a wide range of chemical transformations.

N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. A common method involves reaction with alkyl halides. Modern catalytic approaches for N-methylation use methanol as the methylating agent over heterogeneous catalysts, such as those based on Nickel, Iron, or Cobalt. rsc.orggoogle.com For example, selective mono-N-methylation of anilines has been achieved using a Ni/ZnAlOx catalyst with methanol. rsc.org Another method for N-methylaniline synthesis involves the reaction of aniline with dimethyl sulfate. chemicalbook.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base converts the amino group into an amide. This is often done to protect the amino group or to introduce new functionalities.

Diazotization: As previously discussed, the primary amino group can be converted to a diazonium salt. This is a gateway to a vast number of other functional groups. For instance, reaction with copper(I) halides (Sandmeyer reaction) can replace the amino group with a halogen, while reaction with potassium iodide yields an iodo-substituted arene. These diazonium salts are also key precursors for the synthesis of azo dyes through coupling with electron-rich aromatic compounds.

Below is a table summarizing potential derivatization reactions of the amino group.

Reaction TypeReagent(s)Product Functional GroupSignificance
N-AlkylationAlkyl Halide (e.g., CH₃I) or Methanol/CatalystSecondary/Tertiary AmineModifies basicity and nucleophilicity; synthesis of N-alkylated anilines.
N-AcylationAcyl Chloride (e.g., CH₃COCl) or AnhydrideAmideProtection of the amino group; synthesis of amide derivatives.
DiazotizationNaNO₂, Strong Acid (e.g., HCl)Diazonium Salt (-N₂⁺)Versatile intermediate for introducing various functional groups (halogens, -OH, -CN, etc.).
Azo CouplingDiazonium Salt + Activated Aromatic (e.g., Phenol)Azo Compound (-N=N-)Synthesis of dyes and pigments.
Sulfonamide FormationSulfonyl Chloride (e.g., TsCl)SulfonamideSynthesis of sulfa drugs and other biologically active molecules.

Transformations Involving the Ethoxy Moiety of this compound

The ethoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under stringent acidic conditions. This reaction, known as ether cleavage, is a fundamental transformation in organic synthesis, allowing for the conversion of aryl ethers to phenols.

The most common method for cleaving aryl alkyl ethers involves the use of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group (ethanol in this case). Subsequently, the halide ion (Br- or I-) acts as a nucleophile and attacks the ethyl group, leading to the formation of 2-amino-4-methylphenol (B1222752) and an ethyl halide.

The general mechanism for the acid-catalyzed cleavage of the ethoxy group in this compound is as follows:

Protonation of the ether oxygen: The lone pair of electrons on the oxygen atom of the ethoxy group attacks a proton from the strong acid, forming a protonated ether intermediate.

Nucleophilic attack by the halide ion: The halide ion then attacks the less sterically hindered carbon of the protonated ether, which in this case is the ethyl group. This is typically an SN2 reaction.

Formation of products: The carbon-oxygen bond is cleaved, resulting in the formation of 2-amino-4-methylphenol and the corresponding ethyl halide.

Due to the stability of the aryl-oxygen bond, the halide ion does not attack the aromatic carbon.

While specific experimental data for the ether cleavage of this compound is not extensively reported in readily available literature, the reaction conditions and outcomes can be predicted based on established procedures for similar aryl alkyl ethers.

Table 1: Illustrative Conditions for Ether Cleavage of this compound

ReagentConditionsExpected Products
Hydrobromic Acid (conc. HBr)Reflux2-Amino-4-methylphenol, Bromoethane
Hydroiodic Acid (conc. HI)Reflux2-Amino-4-methylphenol, Iodoethane
Boron Tribromide (BBr3)Inert solvent, low temperature2-Amino-4-methylphenol, Bromoethane

This table is illustrative and based on general knowledge of ether cleavage reactions.

Substitutions on the Aromatic Ring of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and ethoxy groups. Both of these groups are ortho, para-directing. The methyl group is also an ortho, para-director, albeit a weaker activator. The positions on the ring available for substitution are C3, C4, and C6. The directing effects of the existing substituents will govern the regioselectivity of these reactions.

Halogenation:

Halogenation of this compound with reagents like bromine (Br2) or chlorine (Cl2) is expected to proceed readily. The amino and ethoxy groups will strongly direct the incoming halogen to the positions ortho and para to them. Given the positions of the existing groups, the most likely positions for substitution are C4 and C6. The presence of the amino group can lead to multiple halogenations and potential oxidation, so it is often necessary to protect it, for example, by acetylation to form the corresponding acetanilide, prior to halogenation.

Nitration:

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is another important electrophilic aromatic substitution. Similar to halogenation, the amino group must be protected to prevent oxidation and to control the regioselectivity. The acetylated derivative would then be nitrated, with the nitro group being directed to the positions ortho and para to the activating groups. Subsequent hydrolysis of the protecting group would yield the nitro-substituted this compound.

Sulfonation:

Sulfonation of aromatic compounds is usually achieved using fuming sulfuric acid (H2SO4/SO3) or concentrated sulfuric acid. For anilines, the reaction is complex as the amino group can be protonated in the acidic medium, forming an ammonium (B1175870) ion which is a meta-directing deactivator. However, by controlling the reaction conditions, sulfonation can be achieved. A patent for the sulfonation of the closely related 2-methoxy-5-methylaniline (B41322) describes the formation of 2-methoxy-5-methylaniline-4-sulfonic acid. It is highly probable that this compound would react similarly to yield this compound-4-sulfonic acid.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring towards electrophilic attack. To overcome this, the amino group must be protected, typically as an acetamide. The acylated aniline can then undergo Friedel-Crafts reactions, with the acyl group being introduced at the positions directed by the other substituents.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagents and ConditionsMajor Product(s)
BrominationBr2 in Acetic Acid (with NH2 protection)4-Bromo-2-ethoxy-5-methylaniline and/or 6-Bromo-2-ethoxy-5-methylaniline
ChlorinationCl2 in a suitable solvent (with NH2 protection)4-Chloro-2-ethoxy-5-methylaniline and/or 6-Chloro-2-ethoxy-5-methylaniline
NitrationHNO3, H2SO4 (with NH2 protection)4-Nitro-2-ethoxy-5-methylaniline and/or 6-Nitro-2-ethoxy-5-methylaniline
SulfonationFuming H2SO4This compound-4-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl3 (with NH2 protection)4-Acyl-2-ethoxy-5-methylaniline and/or 6-Acyl-2-ethoxy-5-methylaniline

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. The actual product distribution may vary depending on the specific reaction conditions.

Spectroscopic and Analytical Characterization of 2 Ethoxy 5 Methylaniline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Ethoxy-5-methylaniline

Spectroscopic techniques are indispensable tools for probing the molecular structure of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and chemical bonding.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amine protons. The aromatic protons would appear as a set of multiplets in the aromatic region of the spectrum. The ethoxy group would be characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, showing a characteristic coupling pattern. The methyl group on the aromatic ring would appear as a singlet, and the amine protons would also likely present as a singlet, which may be broad and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and ethoxy groups and the weakly activating effect of the methyl group. The carbons of the ethoxy and methyl groups would appear in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.0 m
-NH₂ Variable s (broad)
-O-CH₂-CH₃ ~4.0 q
-CH₃ (ring) ~2.2 s

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-NH₂ ~140
Aromatic C-O ~150
Aromatic CH 110 - 120
Aromatic C-CH₃ ~130
-O-CH₂-CH₃ ~63
-CH₃ (ring) ~20

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy and methyl groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would likely produce a strong absorption band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring and the C-C bonds of the alkyl groups would be expected to show strong Raman scattering.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₃NO), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for aromatic amines and ethers. libretexts.org A common fragmentation for primary amines is the loss of a hydrogen atom to form an [M-1]⁺ ion. Alpha-cleavage next to the nitrogen atom is also a possibility. For the ethoxy group, a key fragmentation would be the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized cation. Another possibility is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement. The fragmentation of the aromatic ring itself can also lead to a variety of smaller charged fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z
[M]⁺ [C₉H₁₃NO]⁺ 151
[M-CH₃]⁺ Loss of a methyl radical from the ethoxy group 136
[M-C₂H₅]⁺ Loss of an ethyl radical 122

Note: These are predicted fragmentation patterns.

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule. Aromatic compounds like this compound absorb ultraviolet or visible light, which promotes electrons to higher energy orbitals. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would be expected to show absorption bands characteristic of substituted benzene (B151609) rings. The presence of the electron-donating amino and ethoxy groups would likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

If this compound is fluorescent, its emission spectrum would typically be a mirror image of its absorption spectrum, shifted to longer wavelengths (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the molecular structure and the solvent environment. researchgate.net

Chromatographic Methods for Purification and Quantification of this compound

Chromatography is a fundamental technique for the separation, identification, and quantification of components in a mixture. d-nb.info For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. researchgate.netsincerechemical.com The choice of the GC column is critical for achieving good separation from potential impurities. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be effective. The temperature program of the GC oven would be optimized to ensure good resolution and peak shape. For quantification, an internal standard method is often employed to ensure accuracy and precision.

High-performance liquid chromatography is a versatile technique that can be used for both purification (preparative HPLC) and quantification (analytical HPLC) of this compound. A reversed-phase HPLC method, using a C18 or C8 column, would be a common choice. sielc.comresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for the basic aniline (B41778) compound. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Crystallographic Analysis of this compound Compounds

To date, no publicly available crystal structure of this compound has been found in crystallographic databases. If suitable single crystals of this compound or its derivatives could be grown, X-ray diffraction analysis would provide invaluable and unambiguous data on its molecular geometry and intermolecular interactions, further completing its comprehensive analytical characterization.

Computational and Theoretical Studies on 2 Ethoxy 5 Methylaniline

Quantum Chemical Calculations of 2-Ethoxy-5-methylaniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide a powerful lens for examining the electronic structure, stability, and reactivity of molecules like this compound.

Electronic Structure and Molecular Orbitals of this compound

The electronic behavior of an aniline (B41778) derivative is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

For aniline derivatives, the HOMO is typically a π-orbital with significant electron density on the amino group and the aromatic ring, while the LUMO is a π*-antibonding orbital. The introduction of substituents like the ethoxy and methyl groups on the aniline ring modifies the energies of these orbitals. Both the ethoxy (-OC2H5) and methyl (-CH3) groups are electron-donating. The ethoxy group, with its lone pairs on the oxygen atom, engages in π-donation (a resonance effect), while the methyl group donates electron density through hyperconjugation and a weak inductive effect. These electron-donating effects would be expected to raise the energy of the HOMO and, to a lesser extent, the LUMO of this compound compared to unsubstituted aniline. This elevation of the HOMO energy would make the molecule more susceptible to electrophilic attack and oxidation.

To provide a concrete, albeit illustrative, example, quantum chemical calculations on a related, more complex Schiff base derivative of m-toluidine (B57737) (N-trans-cinnamylidene-m-toluidine) using DFT at the B3LYP/cc-pVTZ level of theory have been reported. researchgate.net While not directly comparable, this study provides insight into the typical energy ranges for such compounds.

PropertyValue (for N-trans-cinnamylidene-m-toluidine)
HOMO Energy-5.83 eV
LUMO Energy-1.41 eV
HOMO-LUMO Gap4.42 eV
Data derived from a DFT study on a derivative of m-toluidine, a structural analog of this compound. researchgate.net

These values for a toluidine derivative illustrate the magnitude of the HOMO-LUMO gap. For this compound, one would anticipate a similarly sized gap, which is indicative of a stable but reactive molecule. The precise energies would be influenced by the specific positions and electronic contributions of the ethoxy and methyl groups.

Energetics and Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of a molecule are critical to its interactions and properties. For this compound, conformational analysis would focus on the rotation around key single bonds, primarily the C(aryl)-O bond of the ethoxy group and the C(aryl)-N bond of the amino group.

The rotation of the ethyl group relative to the plane of the benzene (B151609) ring would lead to different conformers with varying steric and electronic interactions. The most stable conformer would likely seek to minimize steric hindrance between the ethoxy group, the adjacent amino group, and the methyl group on the other side. Quantum chemical calculations can map the potential energy surface as a function of these rotational angles (dihedral angles) to identify the global energy minimum (the most stable conformation) and the energy barriers to rotation between different conformers.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com This technique is invaluable for understanding how a molecule like this compound would interact with its environment, such as a solvent or a biological macromolecule.

An MD simulation of this compound in an aqueous solution, for example, would reveal the nature of its solvation shell. The simulation would track the interactions between the polar amino and ethoxy groups and the surrounding water molecules. The amino group can act as both a hydrogen bond donor (with its N-H bonds) and acceptor (with its lone pair), while the oxygen of the ethoxy group acts as a hydrogen bond acceptor. Theoretical studies on aniline in aqueous solution have confirmed the formation of hydrogen bonds between the amino group and water. bohrium.com MD simulations can quantify these interactions, providing information on the average number of hydrogen bonds, their lifetimes, and their geometric arrangements.

Key analyses from an MD simulation would include:

Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent molecule (like water) at a certain distance from a specific atom or group on the solute (e.g., the nitrogen of the amino group). Peaks in the RDF indicate the formation of structured solvation shells.

Hydrogen Bond Analysis: Algorithms can identify and track the formation and breaking of hydrogen bonds throughout the simulation, providing a quantitative measure of this crucial interaction.

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): These metrics assess the structural stability and flexibility of the molecule during the simulation. The RMSD of the backbone atoms would show if the molecule maintains a stable average conformation, while the RMSF would highlight which parts of the molecule, such as the ethyl group, are more flexible. mdpi.com

By understanding these interactions at a molecular level, MD simulations can help predict macroscopic properties like solubility and partitioning behavior. mdpi.com

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. While no specific SAR studies on this compound derivatives are publicly available, the principles can be illustrated using general studies on substituted anilines.

The goal of a QSAR study is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. This is achieved by calculating a variety of molecular descriptors for a set of known molecules and then using statistical methods to find a correlation between these descriptors and the measured activity.

For a hypothetical series of derivatives of this compound, where the substitution pattern on the ring or on the nitrogen is varied, a QSAR model might look like this:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Relevant molecular descriptors for aniline derivatives often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the HOMO and LUMO energies, dipole moment, and atomic charges. For substituted anilines, Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of a substituent, are often used.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, van der Waals volume, and surface area.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity, which is crucial for membrane permeability and transport.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing aspects like branching and connectivity.

A QSAR study on the lipophilicity of 81 aniline derivatives, for instance, found that descriptors such as the hydrophilicity factor (Hy), the Moriguchi octanol-water partition coefficient (MLOGP), and van der Waals volume (vWV) were key in developing a predictive model. researchgate.net Another study on the toxicity of substituted anilines correlated the biological effect with the HOMO and LUMO energies, highlighting the importance of electronic properties. mdpi.com

By building such models, researchers can prioritize the synthesis of new derivatives of this compound that are predicted to have enhanced activity, thereby streamlining the discovery process.

Applications of 2 Ethoxy 5 Methylaniline in Advanced Materials and Chemical Technologies

Role of 2-Ethoxy-5-methylaniline in Dye Chemistry and Pigment Synthesis

This compound, also known as Ethoxy Cresidine, serves as a crucial chemical intermediate in the synthesis of colorants. intersurfchem.netsciencemadness.orgdyestuffintermediates.com Its specific molecular structure, featuring an amine group, an ethoxy group, and a methyl group on a benzene (B151609) ring, allows it to be a versatile building block for a variety of dyes and pigments. The aromatic amine group is the primary reactive site for the creation of azo compounds, which constitute the largest and most important class of commercial dyes. intersurfchem.netscialert.netnih.gov

Azo dyes are synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov The production of these dyes predominantly involves a two-stage process: diazotization followed by an azo coupling reaction. nih.govrsc.orgunb.ca In this sequence, this compound functions as the diazo component.

The synthesis process begins with the diazotization of this compound. nih.gov The primary aromatic amine group (-NH₂) is converted into a highly reactive diazonium salt (-N₂⁺X⁻) by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C). rsc.orgunb.ca

Once the diazonium salt of this compound is formed, it undergoes a coupling reaction with a suitable coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of a stable azo dye molecule. The specific shade and properties of the resulting dye are determined by the chemical structures of both the diazo component (this compound) and the chosen coupling component.

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate, typically cellulosic fibers like cotton. researchgate.netmdpi.com This covalent linkage imparts high wash fastness properties to the dyed material. researchgate.net These dyes consist of a chromophore (the color-producing part), a bridging group, and a reactive group that binds to the fiber.

The this compound moiety can be incorporated into the chromophoric part of a reactive dye. The synthesis would follow the standard azo dye production pathway, where diazotized this compound is coupled with a component that already contains a reactive group, or one to which a reactive group can be subsequently attached. Common reactive groups include triazines (like dichlorotriazine or monochlorotriazine) and vinyl sulfones. core.ac.ukgoogle.comgoogle.com

Research has indicated that the presence of an ethoxy group can be advantageous in certain reactive dye systems. For instance, in s-triazine-based dyes, the introduction of an ethoxy group has been shown to enhance the reactivity of the carbon-chlorine (C-Cl) bond. core.ac.uk This increased reactivity can facilitate a more efficient fixation of the dye to the fiber under specific application conditions. core.ac.uk Therefore, incorporating the this compound structure can be a strategic approach to modulate the reactivity and performance of the final reactive dye. core.ac.uk

The optical properties of a dye, such as its color, absorption maximum (λmax), and fluorescence, are dictated by its electronic structure. researchgate.netiieta.org For dyes derived from this compound, these properties are a function of the entire conjugated system, which includes the substituted benzene ring from the aniline (B41778), the azo bridge, and the coupled aromatic system.

The substituents on the aromatic rings play a significant role in modifying the electronic distribution and thus the color of the dye. The electron-donating nature of the ethoxy (-OC₂H₅) and methyl (-CH₃) groups on the this compound part of the molecule influences the energy levels of the molecular orbitals. This, in turn, affects the wavelength of light absorbed.

The environment of the dye molecule, particularly the polarity of the solvent, can also influence its optical properties, a phenomenon known as solvatochromism. sapub.org Dyes may exhibit a bathochromic shift (red shift, to a longer wavelength) or a hypsochromic shift (blue shift, to a shorter wavelength) in their absorption spectra as the solvent polarity changes. sapub.orgnveo.org While specific data for a wide range of this compound-derived dyes is proprietary or dispersed in specialized literature, the general principles of dye chemistry allow for the prediction of their behavior. The table below presents hypothetical data based on typical characteristics of similar monoazo dyes.

Coupling ComponentResulting Dye ClassTypical SolventExpected λmax Range (nm)Observed Color Range
Naphthol ASAzo PigmentEthanol (B145695)480 - 550Red
H-AcidAcid DyeWater520 - 570Magenta/Red
AcetoacetanilideAzo PigmentMethanol (B129727)400 - 450Yellow
3-Methyl-1-phenyl-5-pyrazoloneAzo PigmentEthanol430 - 480Yellow/Orange

Applications of this compound in Polymer Science

While primarily known as a dye intermediate, the chemical structure of this compound also lends itself to applications in polymer science. Its aromatic amine functionality allows it to participate in polymerization reactions, either as a primary building block (monomer) or as a modifying agent.

Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI) and its substituted analogues, which are well-known conducting polymers. nih.govrroij.comacs.org In principle, this compound can serve as a monomer in such reactions. The polymerization would proceed via the formation of radical cations from the amine group, leading to the formation of a polymer chain. The presence of the ethoxy and methyl substituents on the benzene ring would be expected to influence the properties of the resulting polymer, such as its solubility, processability, and conductivity, due to steric and electronic effects. rroij.com

Furthermore, the amine group of this compound can react with compounds containing two or more reactive functional groups, enabling its function as a cross-linking agent. sigmaaldrich.com Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network structure, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. sigmaaldrich.commdpi.com For example, anilines can react with di-epoxides or di-isocyanates. In another potential cross-linking reaction, aniline derivatives can react with agents like sulfur monochloride (S₂Cl₂) to form highly cross-linked structures. acs.org This suggests that this compound could be used to modify and improve the properties of various polymer systems.

Functional polymers are macromolecules that contain specific chemical groups that impart desired properties or reactivity. polysciences.com Incorporating the this compound moiety into a polymer backbone, either as a monomer or through post-polymerization modification, can create a functional polymer.

The amine group within the incorporated residue can serve as a site for further chemical reactions, allowing for the grafting of other molecules or the attachment of the polymer to surfaces. Polymers containing aniline functionalities can exhibit properties such as:

Redox Activity: The amine group can be reversibly oxidized and reduced, making the polymer potentially useful in sensors, electrochromic devices, or as an antioxidant additive.

Adhesion Promotion: The polar amine groups can enhance the adhesion of the polymer to various substrates, particularly metals and polar surfaces.

Chelating Properties: The nitrogen atom can coordinate with metal ions, suggesting potential applications in metal sequestration or catalysis.

The specific combination of ethoxy and methyl groups would further tailor the polymer's properties, for instance, by increasing its hydrophobicity or improving its solubility in organic solvents compared to unsubstituted polyaniline.

Polymer TypePotential Role of this compoundAnticipated Property Modification
Substituted PolyanilineMonomerImproved solubility, modified conductivity
Epoxy ResinsCross-linking Agent / Curing AgentEnhanced thermal stability, altered mechanical properties
PolyurethanesChain Extender / Cross-linking AgentIncreased rigidity, improved chemical resistance
Functionalized PolystyrenePost-polymerization modificationIntroduction of reactive amine sites, altered surface properties

Exploration of this compound in Pharmaceutical and Agrochemical Intermediates

This compound is recognized as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an amine and an ethoxy group on a substituted benzene ring, allows for a variety of chemical transformations, making it a versatile building block for the creation of larger, more complex structures with potential biological activity.

This compound as a Building Block for Active Pharmaceutical Ingredients (APIs)

While specific active pharmaceutical ingredients (APIs) derived directly from this compound are not extensively detailed in publicly available scientific literature, its classification as a pharmaceutical intermediate suggests its role in the early stages of drug development and synthesis. Chemical suppliers and databases categorize it under "Pharmaceutical Intermediates" and "Bulk Drug Intermediates," indicating its use in the synthesis of more complex molecules that may eventually become APIs. buyersguidechem.comsigmaaldrich.com The structure of this compound provides a scaffold that can be modified through various reactions, such as diazotization, coupling, and substitution, to build the core structures of potential therapeutic agents. The development of novel APIs often involves the use of such specialized building blocks to achieve desired pharmacological profiles.

Synthetic Utility of this compound in Agrochemical Development

Similar to its role in pharmaceuticals, the application of this compound in the agrochemical sector is primarily as a synthetic intermediate. While specific commercial herbicides, pesticides, or fungicides that use this compound as a direct precursor are not prominently documented, the aniline moiety is a common feature in many agrochemical structures. The strategic placement of the ethoxy and methyl groups can influence the molecule's efficacy, selectivity, and environmental persistence. The potential for this compound lies in its ability to be incorporated into larger molecules designed to interact with biological targets in pests or plants.

Emerging Applications of this compound in Niche Chemical Sectors

Beyond its established role as an intermediate, this compound has found a specific and notable application in the synthesis of dyes and pigments. Research in color chemistry has identified it as a precursor for specialized dyes. scribd.comscribd.com One documented application is in the creation of tetrazo compounds, which are crucial components in certain classes of dyes. The synthesis involves the diazotization of the amino group of this compound, which is then coupled to form a larger, conjugated system responsible for the dye's color. scribd.com

Below is a table detailing its role as a dye intermediate:

Application AreaIntermediate RoleResulting Compound ClassReference
Dye SynthesisDiazotization and coupling agentTetrazo Compounds scribd.com

The use of this compound in this context highlights its importance in producing specialized chemicals where the specific substitution pattern on the aniline ring is key to achieving the desired properties of the final product. While its applications in advanced materials like polymers or electronic materials are not well-documented, its chemical functionality suggests potential for exploration in these areas as a monomer or a modifying agent.

Environmental and Toxicological Considerations of 2 Ethoxy 5 Methylaniline

Environmental Fate and Degradation Pathways of 2-Ethoxy-5-methylaniline

The environmental persistence and degradation of this compound are largely dictated by its chemical structure—an aniline (B41778) ring substituted with an ethoxy and a methyl group. These substituents influence its solubility, volatility, and susceptibility to biotic and abiotic degradation processes.

Abiotic Degradation: In the atmosphere, aniline and its derivatives are subject to rapid degradation by photochemically produced hydroxyl radicals cdc.gov. The half-life of aniline in the air is typically a few days cdc.gov. It is anticipated that this compound would exhibit similar behavior. In aquatic environments, photolysis can be a significant degradation pathway, although the rate is influenced by water chemistry and the presence of other organic matter researchgate.net.

Biotic Degradation: The primary mechanism for the breakdown of anilines in soil and water is microbial biodegradation cdc.govresearchgate.net. The rate and extent of biodegradation are dependent on environmental conditions such as pH, temperature, oxygen availability, and the presence of acclimated microbial populations nih.gov.

Aerobic Degradation: Under aerobic conditions, the biodegradation of aniline typically proceeds through hydroxylation of the aromatic ring to form catechol, which is then further metabolized via ring cleavage nih.govresearchgate.net. The presence of alkyl and alkoxy substituents, as in this compound, can influence the rate of degradation. Some studies have shown that certain substituted anilines can be readily degraded by various bacterial strains nih.gov. For instance, Dietzia natronolimnaea has been shown to degrade aniline in alkaline environments nih.gov.

Anaerobic Degradation: In the absence of oxygen, the degradation of aniline is significantly slower. Anaerobic pathways can involve the initial reduction of the aromatic ring followed by cleavage researchgate.net.

Environmental Persistence and Mobility: Aniline has a relatively short half-life in soil and water, but this can be prolonged in cold, dry, or anoxic conditions. It can adhere to soil and sediment, with its mobility being influenced by soil type and organic matter content cdc.gov. Given its structure, this compound is expected to have moderate mobility in soil.

Table 1: Predicted Environmental Fate Characteristics of this compound (based on analogous compounds)

Property Predicted Characteristic Influencing Factors
Atmospheric Half-life Days Photochemical degradation by hydroxyl radicals cdc.gov
Aquatic Half-life Days to months Microbial degradation, photolysis researchgate.netmdpi.com
Soil Half-life Weeks to months Microbial activity, soil type, temperature, oxygen cdc.gov
Primary Degradation Pathway Microbial Biodegradation Presence of acclimated microorganisms, oxygen levels nih.govresearchgate.net
Mobility in Soil Moderate Adsorption to organic matter and clay particles cdc.gov

Ecotoxicological Impact of this compound on Aquatic and Terrestrial Systems

The ecotoxicological effects of this compound have not been specifically studied. However, aniline and its derivatives are known to be toxic to a range of aquatic and terrestrial organisms acs.orgnih.govscispace.com.

Aquatic Ecotoxicity: Aromatic amines can be highly toxic to aquatic life acs.org. The toxicity varies among species and is influenced by the specific substitutions on the aniline ring scispace.com. Studies on various anilines have shown that crustaceans are often more sensitive than bacteria and protozoa scispace.com. For example, the EC50 values for crustaceans can be in the range of 0.13–15.2 mg/L, while for bacteria and protozoa, they are much higher (13–403 mg/L) scispace.com. The primary toxic effect of aniline in aquatic organisms is often related to the formation of methemoglobin, which impairs oxygen transport nih.gov.

Terrestrial Ecotoxicity: The impact on terrestrial organisms is less well-documented. However, aniline contamination in soil can adversely affect soil microorganisms, which are crucial for nutrient cycling. High concentrations can inhibit microbial activity, and the compound can be taken up by plants, potentially entering the food chain researchgate.net.

Table 2: General Ecotoxicity Data for Aniline Derivatives (as a proxy for this compound)

Organism Group Endpoint Concentration Range (mg/L) Reference
Fish LC50 (96h) 10 - 100 General Aniline Data
Crustaceans (e.g., Daphnia magna) EC50 (48h) 0.1 - 20 scispace.com
Algae EC50 (72h) 1 - 50 General Aniline Data
Bacteria EC50 13 - 403 scispace.com
Protozoa EC50 13 - 403 scispace.com

Risk Assessment and Management Strategies for this compound

Given the potential hazards of aniline compounds, a thorough risk assessment and the implementation of appropriate management strategies are crucial for sites contaminated with this compound. The U.S. Environmental Protection Agency (EPA) has classified aniline as a Group B2, probable human carcinogen, and has established guidelines for its management epa.gov.

Risk Assessment: A site-specific risk assessment should be conducted to evaluate the potential for exposure to humans and environmental receptors. This involves:

Hazard Identification: Recognizing the potential for this compound to cause adverse effects, based on data from similar anilines acs.orgepa.gov.

Exposure Assessment: Determining the pathways through which humans and wildlife might come into contact with the compound, such as contaminated soil, groundwater, or air cdc.gov.

Dose-Response Assessment: Quantifying the relationship between the amount of exposure and the extent of the toxic effect.

Risk Characterization: Integrating the above information to estimate the probability of adverse effects occurring in the exposed population.

Management and Remediation Strategies: Several technologies are available for the remediation of aniline-contaminated sites. The choice of technology depends on the concentration of the contaminant, the site conditions, and the remediation goals.

In Situ Bioremediation: This approach involves stimulating the growth of indigenous or introduced microorganisms that can degrade the contaminant in place. Biosparging (injecting air to stimulate aerobic degradation) can be effective for aniline and its derivatives regenesis.com.

In Situ Chemical Oxidation (ISCO): This method uses strong oxidizing agents, such as persulfate or Fenton's reagent, to chemically destroy the contaminant in the subsurface regenesis.comnih.govmdpi.com. ISCO can be particularly effective for source zones with high concentrations regenesis.com.

Excavation and Disposal: In cases of highly concentrated and localized contamination, the affected soil can be excavated and transported to a licensed disposal facility.

Pump-and-Treat: This involves extracting contaminated groundwater and treating it above ground using methods like advanced oxidation processes (AOPs), which have been shown to be effective for aniline and its derivatives nih.govresearchgate.net.

Table 3: Potential Remediation Technologies for this compound Contamination

Technology Description Applicability
In Situ Bioremediation Enhancing microbial degradation of the contaminant in the subsurface. regenesis.com Lower to moderate concentrations in permeable soils.
In Situ Chemical Oxidation (ISCO) Injecting chemical oxidants to destroy the contaminant. regenesis.comnih.govmdpi.com High concentration source areas.
Excavation and Disposal Physical removal of contaminated soil. Shallow, highly contaminated areas.
Pump-and-Treat with AOPs Extraction and above-ground treatment of contaminated groundwater. nih.govresearchgate.net Dissolved plumes in groundwater.

Future Directions and Research Gaps for 2 Ethoxy 5 Methylaniline

Unexplored Synthetic Transformations of 2-Ethoxy-5-methylaniline

The reactivity of this compound is primarily dictated by the nucleophilic amino group and the activated aromatic ring. While it undergoes standard aniline (B41778) reactions, a vast number of modern synthetic transformations have yet to be explored. Future research should focus on expanding its synthetic utility beyond classical applications.

Potential Research Areas:

Cross-Coupling Reactions: Investigation into palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) could open avenues for the synthesis of complex molecules. These reactions would enable the formation of new carbon-nitrogen and carbon-carbon bonds at the amino group or the aromatic ring, respectively, leading to novel derivatives.

C-H Activation: Direct functionalization of the aromatic C-H bonds of this compound represents a highly atom-economical approach to creating new derivatives. Research into regioselective C-H amination, arylation, or alkylation could provide streamlined access to compounds with potential applications in pharmaceuticals and materials science.

Photoredox Catalysis: The use of visible-light photoredox catalysis for reactions involving this compound is a promising and largely unexplored area. This approach could facilitate novel transformations, such as radical additions or cycloadditions, under mild reaction conditions, which are not accessible through traditional thermal methods.

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative for chemical synthesis. Exploring the use of enzymes, such as laccases or transaminases, for the transformation of this compound could lead to the development of environmentally benign processes for producing chiral derivatives or for its use in biosensors.

A summary of potential, yet unexplored, synthetic transformations for this compound is presented below.

Transformation TypePotential Reagents/CatalystsPotential ProductsResearch Focus
Cross-CouplingPd, Ni, or Cu catalysts with aryl halides/boronic acidsN-Aryl or C-Aryl derivativesDevelopment of novel ligands and reaction conditions for high-yield synthesis.
C-H ActivationRh, Ru, or Ir catalystsDirectly functionalized aromatic derivativesAchieving high regioselectivity in the functionalization of the benzene (B151609) ring.
Photoredox CatalysisRu or Ir-based photosensitizersNovel heterocyclic systems, functionalized aminesExploring new reaction pathways and accessing unique molecular scaffolds.
Enzymatic ReactionsLaccases, TransaminasesChiral amines, Oxidized derivativesScreening for suitable enzymes and optimizing reaction conditions for green synthesis.

Advanced Material Science Applications of this compound Beyond Current Scope

The structural features of this compound, including its aromatic nature and reactive amino group, make it a candidate precursor for various functional materials. Research in this area is nascent, and significant opportunities exist to explore its application in advanced materials.

Potential Research Areas:

Conducting Polymers: While polyaniline is a well-known conducting polymer, the incorporation of substituted anilines like this compound as monomers or co-monomers is not well-studied. The ethoxy and methyl groups could modify the electronic properties, solubility, and processability of the resulting polymers. Future work could focus on the synthesis and characterization of oligoanilines and polyanilines derived from this monomer for applications in sensors, antistatic coatings, and organic electronics. fgcu.edu

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be synthesized to act as host materials, hole-transporting materials, or emitters in OLED devices. The electronic properties can be tuned by synthetic modification, potentially leading to materials with high efficiency and stability.

Electrochromic Materials: Polymers or molecular compounds derived from this compound could exhibit electrochromism, changing color upon the application of an electrical potential. Such materials are of interest for smart windows, displays, and camouflage technologies.

Supramolecular Assemblies: The aniline moiety can participate in hydrogen bonding and π-π stacking interactions. Designing and synthesizing derivatives capable of self-assembly could lead to the formation of functional supramolecular structures like gels, liquid crystals, or porous frameworks for applications in sensing or catalysis.

Comprehensive Mechanistic Studies of this compound Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and designing new transformations. For this compound, detailed mechanistic studies are largely absent from the scientific literature.

Potential Research Areas:

Kinetic Analysis: Performing detailed kinetic studies on key reactions, such as diazotization or coupling reactions, can provide quantitative data on reaction rates and the influence of substituents. rsc.org This information is vital for process optimization and scale-up.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. acs.org Such studies would offer deep insights into the electronic effects of the ethoxy and methyl groups on the reactivity of the aniline ring.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR, IR, and UV-Vis spectroscopy, can help identify and characterize reaction intermediates. rsc.org This is particularly important for understanding multi-step reaction pathways. For example, studying the electrochemical oxidation of this compound could reveal the mechanism of polymer formation and degradation. mdpi.com

Sustainable Production and Lifecycle Assessment of this compound

The principles of green chemistry and sustainability are increasingly important in the chemical industry. Future research should address the environmental footprint of this compound production and use.

Potential Research Areas:

Green Synthesis Routes: Current synthesis methods often rely on traditional nitration and reduction steps which may use harsh reagents. Research into alternative, greener synthetic pathways is needed. This could include catalytic hydrogenation using non-precious metal catalysts or biocatalytic routes starting from renewable feedstocks.

Lifecycle Assessment (LCA): A comprehensive LCA of this compound has not been reported. Such an assessment would quantify the environmental impacts associated with its entire lifecycle, from raw material extraction to synthesis, use, and disposal. ethz.chmdpi.com The results of an LCA can identify hotspots in the production process and guide the development of more sustainable alternatives. rsc.orgunibo.it

Solvent and Reagent Selection: Investigations into the use of greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) and less hazardous reagents in the synthesis and processing of this compound are crucial for reducing its environmental impact.

Recyclability and Degradability: For applications in materials like polymers, designing for recyclability or biodegradability is essential. Future research could focus on creating polymers from this compound that can be easily depolymerized back to the monomer or that are designed to degrade under specific environmental conditions.

The table below outlines key aspects for future research into the sustainable production of this compound.

Research AreaObjectiveKey MethodologiesPotential Impact
Green SynthesisDevelop environmentally friendly production methods.Catalysis (heterogeneous, bio-), use of renewable feedstocks.Reduced waste, lower energy consumption, improved safety.
Lifecycle AssessmentQuantify the total environmental impact.ISO 14040/14044 standards, process simulation. mdpi.comIdentification of environmental hotspots for targeted improvement.
Solvent ReplacementMinimize the use of hazardous organic solvents.Exploring aqueous synthesis, ionic liquids, supercritical fluids.Reduced pollution and worker exposure.
End-of-Life DesignCreate sustainable material lifecycles.Designing for recyclability, investigating biodegradation pathways.Contribution to a circular economy.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Ethoxy-5-methylaniline in laboratory settings?

  • Methodological Answer : When handling this compound, researchers should:

  • Use NIOSH/MSHA or EN149-certified respirators to avoid inhalation of dust/fumes.
  • Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.
  • Work in a well-ventilated area or under a fume hood to minimize vapor exposure.
  • Store the compound away from oxidizing agents and at recommended temperatures (e.g., 2–8°C for related aniline derivatives) .
  • In case of exposure, wash affected areas thoroughly and seek immediate medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A typical synthesis involves:

  • Nucleophilic substitution : Reacting 5-methyl-2-nitroaniline with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux, followed by catalytic hydrogenation to reduce the nitro group to an amine.
  • Etherification : Using Williamson synthesis, where 5-methyl-2-aminophenol reacts with ethyl iodide in a polar aprotic solvent (e.g., DMF) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the aromatic protons (δ 6.5–7.0 ppm, meta to the ethoxy group), ethoxy methylene (δ 3.9–4.2 ppm), and methyl group (δ 2.3 ppm, singlet).
  • ¹³C NMR : Peaks for the aromatic carbons (110–150 ppm), ethoxy carbons (∼60–70 ppm), and methyl carbon (∼20 ppm).
  • IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹), C-O-C (1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in synthetic pathways?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions.
  • Validate results against experimental data (e.g., reaction yields, spectroscopic data) to refine computational models .

Q. What analytical techniques optimize quantification of this compound in complex mixtures?

  • Methodological Answer :

  • HPLC : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detect at 254 nm; retention time ∼8.2 min.
  • GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Use splitless injection and monitor for m/z 151 (molecular ion) .
  • Prepare standard solutions (e.g., 100 µg/mL in methanol) for calibration curves .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurements (e.g., instrumental drift in HPLC).
  • Sensitivity testing : Vary reaction conditions (solvent, temperature) to identify outliers.
  • Cross-validation : Compare results with analogous compounds (e.g., 4-methoxy derivatives) to assess consistency .

Q. What solvent systems enhance the stability of this compound during storage?

  • Methodological Answer :

  • Store in anhydrous solvents (e.g., methanol, acetonitrile) at 2–8°C to prevent hydrolysis.
  • Avoid prolonged exposure to light by using amber glass vials.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Q. How do substituent effects influence the electronic properties of this compound?

  • Methodological Answer :

  • Perform Hammett analysis using σ values for ethoxy (-OCH₂CH₃, σ = -0.24) and methyl (-CH₃, σ = -0.17) groups to predict electronic effects.
  • Compare with experimental pKa values (estimated ∼4.5–5.0) to evaluate resonance stabilization of the anilinium ion .

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2-Ethoxy-5-methylaniline
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2-Ethoxy-5-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.